molecular formula C8H7Cl2FN2O2 B8005492 2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide

2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide

Cat. No.: B8005492
M. Wt: 253.05 g/mol
InChI Key: NMWKQBKFYHTTMY-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoro-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H8Cl2FN2O It is a derivative of nicotinamide, characterized by the presence of chlorine and fluorine atoms on the pyridine ring, as well as methoxy and methyl groups attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide typically involves the following steps:

    Amidation: The methoxy and methyl groups are introduced via amidation reactions. This can be done by reacting the halogenated pyridine derivative with methoxyamine and methylamine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amidation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or halogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.

    Reduction Products: Reduction can result in the formation of amine or alcohol derivatives.

Scientific Research Applications

2,6-Dichloro-5-fluoro-N-methoxy-N-methylnicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.

    Biological Research: It is used as a tool compound to study the effects of halogenated nicotinamides on cellular processes and enzyme activities.

    Industrial Chemistry: The compound is investigated for its potential use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis.

    Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and inflammation. Its halogenated structure allows it to interact with biological molecules in a unique manner, leading to specific biological effects.

Comparison with Similar Compounds

    2,6-Dichloro-5-fluoropyridine: Shares the halogenated pyridine core but lacks the amide functionality.

    5-Fluoro-N-methoxy-N-methylnicotinamide: Similar structure but without the chlorine atoms.

    2,6-Dichloro-N-methoxy-N-methylnicotinamide: Lacks the fluorine atom but has similar amide and halogen functionalities.

Uniqueness: 2,6-Dichloro-5-fluoro-N-methoxy-N-methylnicotinamide is unique due to the combination of chlorine, fluorine, methoxy, and methyl groups on the nicotinamide scaffold. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-dichloro-5-fluoro-N-methoxy-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2FN2O2/c1-13(15-2)8(14)4-3-5(11)7(10)12-6(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWKQBKFYHTTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(N=C1Cl)Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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